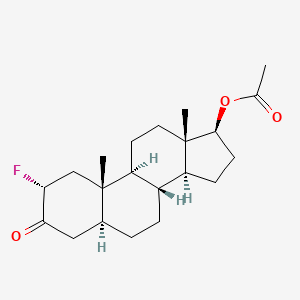
UNII-VAP1HL22AB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- . This compound has a molecular formula of C21H31FO3 and a molecular weight of 350.4674 g/mol . It is a fluorinated steroid derivative with specific stereochemistry, making it a unique compound in the field of synthetic steroids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- typically involves multiple steps, including fluorination, acetylation, and stereoselective reduction. The starting material is often a suitable androstanone derivative, which undergoes fluorination at the 2-position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The acetylation of the hydroxyl group at the 17-position is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, carboxylic acids, and substituted steroids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- involves its interaction with specific molecular targets, such as androgen receptors. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of gene expression and cellular responses. The acetyl group at the 17-position may also influence its metabolic stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural androgen with a similar core structure but lacking the fluorine and acetyl groups.
Fluoxymesterone: A synthetic androgen with a fluorine atom but different functional groups at other positions.
Methyltestosterone: Another synthetic androgen with a methyl group at the 17-position instead of an acetyl group
Uniqueness
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1648-61-9 |
|---|---|
Molekularformel |
C21H31FO3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
WACIVNIHJKQSFP-LKIOEXHTSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















